1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-ethylcyclohexane
Description
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-ethylcyclohexane (CAS: Not explicitly provided; structural analogs in ) is a brominated cyclohexane derivative featuring three distinct substituents: a bromomethyl group, a cyclopropylmethoxy group, and an ethyl group. The bromomethyl group serves as a reactive site for nucleophilic substitution or elimination reactions, making the compound valuable in organic synthesis. The ethyl group at the 4-position contributes to lipophilicity, which may influence solubility and pharmacokinetic properties in pharmaceutical applications.
Properties
Molecular Formula |
C13H23BrO |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(cyclopropylmethoxy)-4-ethylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-2-11-5-7-13(10-14,8-6-11)15-9-12-3-4-12/h11-12H,2-10H2,1H3 |
InChI Key |
RXPLZHPCRHJJCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CBr)OCC2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural uniqueness lies in its combination of substituents. Below is a comparison with key analogs:
Physical and Chemical Properties
- Boiling Points and Solubility : Bulky substituents (e.g., cyclopropylmethoxy) increase molecular weight and boiling points but reduce water solubility. For example, 1-(Bromomethyl)-4-methoxycyclohexane (MW 207.11) is likely more volatile than the target compound (estimated MW 289.2) .
- Stability : Brominated cyclohexanes are generally light-sensitive and require storage at low temperatures (e.g., 2–8°C for 1-(Bromomethyl)-4-methoxycyclohexane) .
Research Findings and Gaps
- Synthetic Routes: highlights diethyl ether as a solvent for analogous iodomethylcyclohexane synthesis, suggesting possible applicability to the target compound. However, cyclopropylmethoxy introduction may require specialized reagents (e.g., cyclopropanemethanol derivatives) .
- Pharmacological Potential: While betaxolol () and catramilast () demonstrate the utility of cyclohexane intermediates in beta-blockers and anti-inflammatory drugs, the target compound’s cyclopropylmethoxy group remains underexplored in vivo .
- Safety Data: Limited toxicological profiles for many analogs (e.g., 1-(Bromomethyl)-1-(tert-butoxy)-4-ethylcyclohexane) necessitate further study .
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